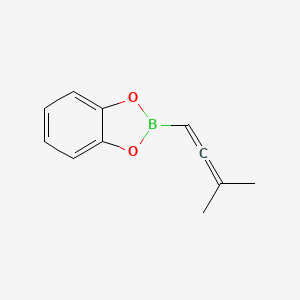
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-, also known by its chemical formula C14H19BO2, is an intriguing organic compound. It features a unique boron-containing heterocyclic ring system, which contributes to its diverse properties and applications .
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a boronic acid derivative with an appropriate diene or alkyne. For example, the reaction of 2,3-dihydrofuran with a boronic acid in the presence of a suitable catalyst can yield 1,3,2-benzodioxaboroles. The stereochemistry of the double bond in the diene precursor influences the final product .
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the above-mentioned reactions.
化学反応の分析
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: Reduction of the boron-oxygen bond leads to the corresponding boron-containing alcohols.
Substitution: The boron atom can be substituted with other groups. Common reagents include boronic acids, transition metal catalysts (such as palladium), and oxidants/reductants.
Major products from these reactions include boronic acids, which find applications in Suzuki-Miyaura cross-coupling reactions and other organic transformations.
科学的研究の応用
This compound has diverse applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: Researchers explore its potential as a bioorthogonal reagent for labeling biomolecules.
Medicine: Investigations focus on its role in drug discovery, especially in designing boron-containing pharmaceuticals.
Industry: Its unique properties make it valuable for materials science and catalysis.
作用機序
The exact mechanism by which 1,3,2-benzodioxaboroles exert their effects depends on the specific application. their boron-containing structure likely interacts with biological targets, enzymes, or receptors. Further studies are needed to elucidate precise pathways.
類似化合物との比較
1,3,2-Benzodioxaborole derivatives share similarities with other boron-containing compounds, such as boronic acids and boronate esters. their specific substituents and ring systems distinguish them from their counterparts .
特性
CAS番号 |
142067-28-5 |
|---|---|
分子式 |
C11H11BO2 |
分子量 |
186.02 g/mol |
InChI |
InChI=1S/C11H11BO2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-6,8H,1-2H3 |
InChIキー |
STHQAXHTOYEYHV-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)C=C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14276379.png)
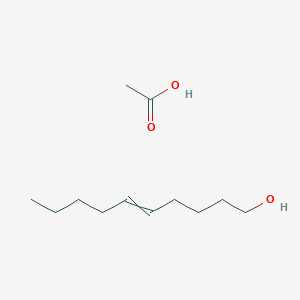
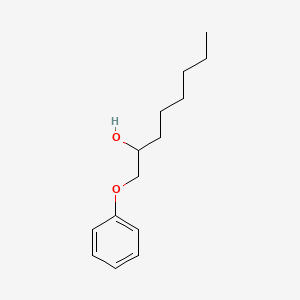
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
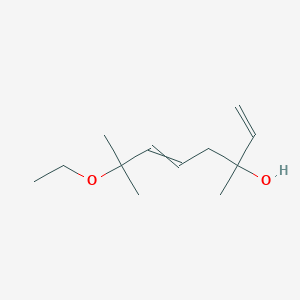
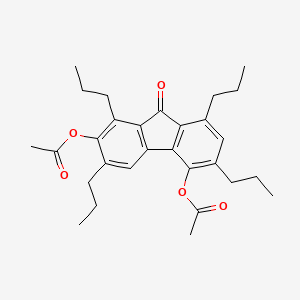
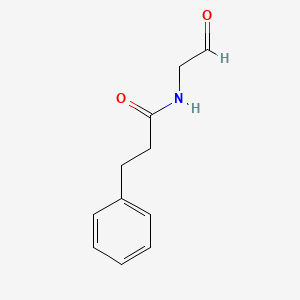

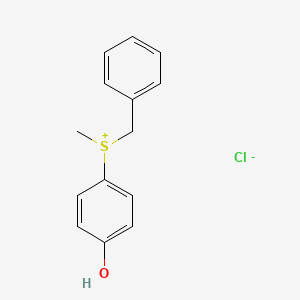
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
